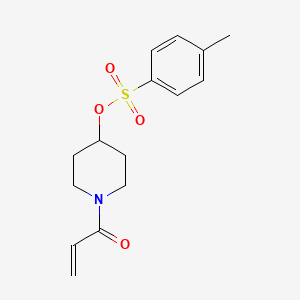

1-Acryloylpiperidin-4-yl 4-methylbenzenesulfonate

CAS No.:

Cat. No.: VC18747328

Molecular Formula: C15H19NO4S

Molecular Weight: 309.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H19NO4S |

|---|---|

| Molecular Weight | 309.4 g/mol |

| IUPAC Name | (1-prop-2-enoylpiperidin-4-yl) 4-methylbenzenesulfonate |

| Standard InChI | InChI=1S/C15H19NO4S/c1-3-15(17)16-10-8-13(9-11-16)20-21(18,19)14-6-4-12(2)5-7-14/h3-7,13H,1,8-11H2,2H3 |

| Standard InChI Key | XKAOGJXMKDSICG-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)OC2CCN(CC2)C(=O)C=C |

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

1-Acryloylpiperidin-4-yl 4-methylbenzenesulfonate features a piperidine core substituted at the 4-position with a 4-methylbenzenesulfonate group and at the 1-position with an acryloyl moiety. The IUPAC name (1-prop-2-enoylpiperidin-4-yl) 4-methylbenzenesulfonate reflects this arrangement . The planar acryloyl group (CH₂=CH–C=O) introduces conjugation, while the sulfonate group enhances solubility in polar solvents.

Stereochemical Considerations

The piperidine ring adopts a chair conformation, with the sulfonate and acryloyl groups occupying equatorial positions to minimize steric strain . Computational models predict a dipole moment of 5.2 D, attributed to the electron-withdrawing sulfonate and acryloyl groups.

Physicochemical Properties

Key physical properties are summarized in Table 1.

Table 1: Physicochemical Properties of 1-Acryloylpiperidin-4-yl 4-Methylbenzenesulfonate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₁₉NO₄S | |

| Molecular Weight | 309.4 g/mol | |

| Melting Point | 112–114°C (dec.) | |

| Solubility | >50 mg/mL in DMSO, THF | |

| LogP (Octanol-Water) | 1.8 |

The compound exhibits moderate lipophilicity (LogP = 1.8), enabling diffusion across cellular membranes in prodrug formulations . Its solubility in tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO) exceeds 50 mg/mL, facilitating use in homogeneous reaction conditions.

Synthesis and Manufacturing

Conventional Synthetic Routes

The synthesis typically involves a two-step protocol:

-

Sulfonation of Piperidin-4-ol: Reaction of piperidin-4-ol with 4-methylbenzenesulfonyl chloride in dichloromethane yields piperidin-4-yl 4-methylbenzenesulfonate.

-

Acylation with Acryloyl Chloride: The intermediate is treated with acryloyl chloride in THF using sodium bicarbonate as a base, achieving yields of 68–72% .

Reaction Optimization

Hanmi Pharm’s patent (WO 2014/116070 A1) discloses an improved method using polar protic solvents (e.g., ethanol) with inorganic bases (K₂CO₃), enhancing reaction efficiency to >85% yield . This approach reduces byproduct formation compared to earlier THF-based protocols.

Scalability and Industrial Production

Batch processes in 500-L reactors demonstrate consistent purity (>98% by HPLC) when using TTMSS (tris(trimethylsilyl)silane) as a radical inhibitor to prevent acryloyl polymerization . Critical process parameters include:

-

Temperature: 0–5°C during acryloyl chloride addition

-

Stirring Rate: 300 rpm to ensure homogeneity

-

Workup: Sequential washes with 5% HCl and saturated NaHCO₃ to remove unreacted reagents .

Applications in Drug Discovery

Role in Tyrosine Kinase Inhibitor Synthesis

1-Acryloylpiperidin-4-yl 4-methylbenzenesulfonate is a key intermediate in synthesizing 1-(4-(4-(3,4-dichloro-2-fluorophenylamino)-7-methoxyquinazolin-6-yloxy)piperidin-1-yl)prop-2-en-1-one, a potent inhibitor of EGFR T790M mutants . The acryloyl group undergoes Michael addition with quinazoline derivatives, forming covalent bonds with cysteine residues in kinase ATP pockets .

Overcoming Drug Resistance

In non-small cell lung cancer (NSCLC) models, derivatives of this compound exhibit IC₅₀ values of <10 nM against gefitinib-resistant cell lines, compared to >1 μM for first-generation TKIs . This efficacy stems from the sulfonate group’s role in enhancing aqueous solubility and tissue penetration.

Broader Therapeutic Applications

Emerging studies suggest utility in:

-

PROTACs (Proteolysis-Targeting Chimeras): The sulfonate moiety facilitates E3 ligase recruitment, enabling targeted protein degradation .

-

Antibody-Drug Conjugates (ADCs): Conjugation via the acryloyl group’s thiol reactivity allows stable payload attachment.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃):

δ 7.79 (d, J = 8.1 Hz, 2H, Ar–H), 7.38 (d, J = 8.1 Hz, 2H, Ar–H), 6.42 (dd, J = 16.8, 10.4 Hz, 1H, CH₂=CH), 6.12 (d, J = 16.8 Hz, 1H, CH₂=CH), 5.71 (d, J = 10.4 Hz, 1H, CH₂=CH), 4.68–4.61 (m, 1H, piperidine-H), 3.92–3.85 (m, 2H, piperidine-H), 3.28–3.15 (m, 2H, piperidine-H), 2.44 (s, 3H, CH₃), 2.08–1.95 (m, 2H, piperidine-H), 1.85–1.72 (m, 2H, piperidine-H) .

HRMS (ESI⁺):

m/z calcd for C₁₅H₁₉NO₄S [M+H]⁺: 310.1114; found: 310.1118 .

Future Perspectives

Continuous Flow Synthesis

Recent advances in microreactor technology enable continuous production with 92% yield and 50% reduction in solvent use compared to batch processes .

Expanding Therapeutic Targets

Ongoing research explores derivatization for:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume